DIETHYL(4-FORMYLPHENYL)PHOSPHONATE

Description

BenchChem offers high-quality DIETHYL(4-FORMYLPHENYL)PHOSPHONATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIETHYL(4-FORMYLPHENYL)PHOSPHONATE including the price, delivery time, and more detailed information at info@benchchem.com.

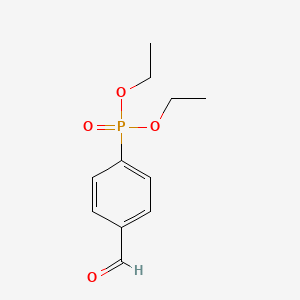

Structure

3D Structure

Properties

IUPAC Name |

4-diethoxyphosphorylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJAWWYLJCTQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378662 | |

| Record name | Diethyl (4-formylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72436-45-4 | |

| Record name | Diethyl (4-formylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl(4-formylphenyl)phosphonate: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, bifunctional molecules that serve as versatile scaffolds are of paramount importance. Diethyl(4-formylphenyl)phosphonate is one such critical building block, integrating two highly valuable functional groups: a diethyl phosphonate and an aromatic aldehyde. The phosphonate moiety is a well-established phosphate mimic, crucial in the design of enzyme inhibitors and prodrugs to enhance bioavailability.[1][2][3] Concurrently, the formyl (aldehyde) group provides a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

This guide offers a comprehensive technical overview of Diethyl(4-formylphenyl)phosphonate for researchers, scientists, and professionals in drug development. We will delve into its core properties, provide a detailed and mechanistically-grounded synthesis protocol, outline a robust analytical workflow for quality assurance, and explore its key applications as a synthetic intermediate.

Part 1: Core Properties and Chemical Identity

A thorough understanding of a reagent begins with its fundamental properties. Diethyl(4-formylphenyl)phosphonate is identified by the CAS Number 72436-45-4 .[4][5] Its structural and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 72436-45-4 | [4][6] |

| IUPAC Name | 4-(diethoxyphosphoryl)benzaldehyde | [4] |

| Molecular Formula | C₁₁H₁₅O₄P | [4][6] |

| Molecular Weight | 242.21 g/mol | [4][6] |

| Appearance | Colorless liquid (typical) | [7] |

| Boiling Point | 342.7 ± 25.0 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [7] |

| Storage Temperature | 2-8°C, stored under nitrogen | |

| SMILES | CCOP(=O)(C1=CC=C(C=C1)C=O)OCC | [4] |

| InChIKey | KQJAWWYLJCTQNG-UHFFFAOYSA-N | [4] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of arylphosphonates is most reliably achieved via the Michaelis-Arbuzov reaction. This pathway is chosen for its high efficiency, broad substrate scope, and the commercial availability of the necessary precursors. The reaction involves the nucleophilic attack of a trialkyl phosphite on an aryl halide, typically catalyzed by a nickel or palladium salt.

Proposed Synthetic Pathway: Nickel-Catalyzed Michaelis-Arbuzov Reaction

This protocol describes the synthesis starting from 4-bromobenzaldehyde and triethyl phosphite. The choice of a nickel catalyst is a cost-effective and efficient alternative to palladium for this type of cross-coupling reaction.

Caption: High-level workflow for the synthesis of Diethyl(4-formylphenyl)phosphonate.

Detailed Experimental Protocol

Materials:

-

4-Bromobenzaldehyde (1.0 eq)

-

Triethyl phosphite (1.5 eq)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) (5 mol%)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

-

Vessel Preparation: A three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add NiCl₂(dppp) (0.05 eq), 4-bromobenzaldehyde (1.0 eq), and anhydrous toluene. Stir the mixture for 10 minutes to ensure dissolution and catalyst dispersion.

-

Reaction Initiation: Add triethyl phosphite (1.5 eq) to the mixture via syringe. The excess phosphite serves as both a reactant and a ligand for the nickel catalyst.

-

Heating: Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of 4-bromobenzaldehyde.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash is crucial to neutralize any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 9:1 to 1:1). This step is essential to remove unreacted starting materials and catalyst residues.

-

Final Product: Combine the pure fractions and remove the solvent under vacuum to afford Diethyl(4-formylphenyl)phosphonate as a clear oil.

Part 3: Analytical Characterization and Quality Control

A self-validating analytical workflow is critical to confirm the identity and purity of the synthesized product. This involves a combination of spectroscopic and chromatographic techniques, each providing orthogonal and confirmatory data.

Caption: A comprehensive analytical workflow for product validation.

Expected Analytical Data:

-

¹H NMR (Proton NMR): This is the first line of analysis to confirm the structure. Key expected signals include:

-

A singlet for the aldehyde proton (~9.9-10.1 ppm).

-

Two doublets for the aromatic protons in the para-substituted ring (~7.8-8.0 ppm).

-

A quintet for the methylene protons (-OCH₂-) of the ethyl groups, coupled to both the methyl protons and the phosphorus atom (~4.1 ppm).

-

A triplet for the methyl protons (-CH₃) of the ethyl groups (~1.3 ppm).

-

-

³¹P NMR (Phosphorus NMR): This technique is definitive for phosphorus-containing compounds. A single peak is expected in the typical phosphonate region (~15-25 ppm), confirming the presence and electronic environment of the phosphorus atom.

-

¹³C NMR (Carbon NMR): Confirms the carbon skeleton. Look for the aldehyde carbonyl carbon (~192 ppm), the aromatic carbons (including the one directly bonded to phosphorus, which will show a large C-P coupling constant), and the two distinct carbons of the ethoxy groups.

-

IR Spectroscopy: Provides confirmation of key functional groups. Expect strong characteristic absorption bands for:

-

Aldehyde C=O stretch (~1700 cm⁻¹).

-

Phosphonate P=O stretch (~1250 cm⁻¹).

-

P-O-C stretch (~1020-1050 cm⁻¹).[8]

-

-

Mass Spectrometry (MS): Confirms the molecular weight. In electrospray ionization (ESI) mode, the expected ions would be [M+H]⁺ at m/z 243.07 or [M+Na]⁺ at m/z 265.05.

-

HPLC/UPLC: Used to determine the purity of the final compound, which should typically be ≥95% for use in further synthetic applications.

Part 4: Applications in Drug Development and Organic Synthesis

The true value of Diethyl(4-formylphenyl)phosphonate lies in its utility as a versatile intermediate. The aldehyde group serves as a gateway to a wide array of chemical transformations, allowing for the construction of complex molecular architectures.

Caption: Major synthetic routes utilizing Diethyl(4-formylphenyl)phosphonate.

-

Horner-Wadsworth-Emmons (HWE) and Wittig Reactions: The aldehyde can react with phosphonate ylides (HWE) or phosphonium ylides (Wittig) to form alkenes, particularly stilbene-like structures that incorporate a phosphonate group. These products are investigated as enzyme inhibitors and materials for optoelectronics.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields aminophosphonates. α-aminophosphonates are stable analogues of α-amino acids and are key components in the design of protease inhibitors and peptide mimics.[2]

-

Schiff Base Condensation: The aldehyde readily condenses with primary amines to form imines (Schiff bases). These derivatives are not only important synthetic intermediates but have also been studied for their own biological activities, including antibacterial and anticancer properties.[9][10]

-

Knoevenagel and Aldol Condensations: Reaction with active methylene compounds or enolates can be used to synthesize α,β-unsaturated systems like phosphonate-containing chalcone analogues, which are explored for various therapeutic effects.

The phosphonate moiety in the final molecules can act as a bioisostere of a carboxylate or phosphate group, improving binding to biological targets, or it can be designed as part of a prodrug strategy to enhance cell permeability.[1][11]

Part 5: Safety, Handling, and Storage

Proper handling of chemical reagents is essential for laboratory safety.

-

Hazard Classification: Diethyl(4-formylphenyl)phosphonate is classified with the GHS07 pictogram and carries the H302 "Harmful if swallowed" hazard statement.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[12][13]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert nitrogen atmosphere is recommended to prevent oxidation of the aldehyde group.

-

Spills and Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal.[14] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Diethyl(4-formylphenyl)phosphonate is a high-value synthetic intermediate whose utility is derived from its dual functionality. The robust Michaelis-Arbuzov reaction provides a reliable route to its synthesis, and a straightforward analytical workflow can ensure its quality and purity. For researchers in drug discovery and materials science, this compound offers a strategic starting point for creating diverse libraries of phosphonate-containing molecules, enabling the exploration of novel enzyme inhibitors, antiviral agents, and functional materials. Its well-defined reactivity makes it an indispensable tool for the modern synthetic chemist.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773714, Diethyl (4-formylphenyl)phosphonate. Available at: [Link]

-

Gryko, D., et al. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Available at: [Link]

-

Demkowicz, S., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Available at: [Link]

-

Wiemer, A. J., et al. (2015). Phosphonate Prodrugs: An Overview and Recent Advances. ResearchGate. Available at: [Link]

-

Pertusati, F., et al. (2012). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Cardiff University ORCA. Available at: [Link]

-

Santiago-García, J., et al. (2009). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel cells. ResearchGate. Available at: [Link]

-

Yusof, S. M., et al. (2022). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. ResearchGate. Available at: [Link]

- Google Patents. (2023). Synthesis method of diethyl phenylethylmalonate. CN115925543A.

-

Organic Syntheses. Diethyl (dichloromethyl)phosphonate. Available at: [Link]

-

Kent Academic Repository. Phosphinic Acid Synthesis. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde. ScienceOpen. Available at: [Link]

-

SciELO México. Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer. Available at: [Link]

Sources

- 1. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Diethyl (4-formylphenyl)phosphonate | C11H15O4P | CID 2773714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 72436-45-4|Diethyl (4-formylphenyl)phosphonate|BLD Pharm [bldpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A-Z Guide to the Synthesis of Diethyl(4-formylphenyl)phosphonate: A Palladium-Catalyzed Cross-Coupling Approach

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl(4-formylphenyl)phosphonate is a versatile bifunctional molecule, serving as a critical building block in medicinal chemistry and organic synthesis. Its aldehyde group allows for a wide array of subsequent chemical transformations, while the diethyl phosphonate moiety is a key participant in reactions like the Horner-Wadsworth-Emmons olefination to form stilbene derivatives and other complex scaffolds. This guide provides an in-depth examination of a robust and widely adopted method for its synthesis: the palladium-catalyzed Hirao cross-coupling reaction between p-bromobenzaldehyde and diethyl phosphite. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss process optimization and troubleshooting, and outline essential safety considerations.

Introduction: The Strategic Importance of Diethyl(4-formylphenyl)phosphonate

Arylphosphonates are a class of organophosphorus compounds that have garnered significant attention due to their broad applications in medicinal chemistry, materials science, and as precursors to phosphine ligands for catalysis.[1] The title compound, diethyl(4-formylphenyl)phosphonate (CAS 72436-45-4), is of particular interest to drug development professionals.[2] The phosphonate group is often used as a stable phosphate mimic in designing enzyme inhibitors, while the formyl (aldehyde) group provides a reactive handle for constructing complex molecular architectures, for instance, through reductive amination, Wittig-type reactions, or aldol condensations.

The classical Michaelis-Arbuzov reaction, a cornerstone for forming carbon-phosphorus bonds, typically involves the reaction of a trialkyl phosphite with an alkyl halide.[3][4] However, this SN2-based method is generally ineffective for unactivated aryl halides like p-bromobenzaldehyde.[3] To overcome this limitation, transition-metal-catalyzed cross-coupling reactions have become the state-of-the-art. The Hirao reaction, a palladium-catalyzed coupling of aryl halides with H-phosphonates (like diethyl phosphite), offers an efficient and high-yielding route to arylphosphonates under relatively mild conditions.[5][6]

The Hirao Reaction: Mechanism and Rationale

The Hirao reaction is a powerful method for forming C(sp²)–P bonds.[6] The catalytic cycle, analogous to other famous palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), involves a sequence of oxidative addition, ligand exchange, and reductive elimination steps.[7][8]

The Core Mechanism:

-

Catalyst Activation: If starting with a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂), it is first reduced in situ to the active Pd(0) species. The H-phosphonate reagent or an amine base can serve as the reductant.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of p-bromobenzaldehyde. This is often the rate-limiting step and results in a Pd(II) intermediate.[9]

-

Ligand Exchange/Transmetalation Analogue: The diethyl phosphite, deprotonated by a base (e.g., triethylamine), coordinates to the palladium center, displacing the bromide anion.

-

Reductive Elimination: The aryl group and the phosphonate group are eliminated from the palladium center, forming the desired C–P bond of diethyl(4-formylphenyl)phosphonate and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][9]

The choice of catalyst, ligands, base, and solvent is critical for optimizing reaction efficiency and minimizing side reactions. Triphenylphosphine (PPh₃) is a common and effective ligand that stabilizes the palladium intermediates, while a non-nucleophilic organic base like triethylamine (Et₃N) is used to neutralize the HBr generated during the reaction.[5][7]

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of diethyl(4-formylphenyl)phosphonate.

Materials and Instrumentation

| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Key Properties |

| p-Bromobenzaldehyde | 1122-91-4 | 185.02 | Solid, moisture sensitive |

| Diethyl phosphite | 762-04-9 | 138.10 | Liquid, corrosive, hygroscopic |

| Palladium(II) acetate | 3375-31-3 | 224.50 | Solid, light sensitive |

| Triphenylphosphine | 603-35-0 | 262.29 | Solid, air sensitive |

| Triethylamine | 121-44-8 | 101.19 | Liquid, flammable, corrosive |

| Toluene | 108-88-3 | 92.14 | Solvent, flammable |

| Ethyl acetate | 141-78-6 | 88.11 | Eluent for chromatography |

| Hexane | 110-54-3 | 86.18 | Eluent for chromatography |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Drying agent |

| Standard Glassware | N/A | N/A | Oven-dried Schlenk flask, condenser |

| Instrumentation | N/A | N/A | Magnetic stirrer/hotplate, TLC, NMR |

Step-by-Step Synthesis Procedure

Procedure:

-

Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add p-bromobenzaldehyde (1.85 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and triphenylphosphine (210 mg, 0.8 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to air.

-

Solvent and Reagent Addition: Add anhydrous toluene (40 mL) via syringe. Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation. Subsequently, add triethylamine (2.1 mL, 15.0 mmol) followed by diethyl phosphite (1.9 mL, 15.0 mmol) dropwise.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The solution will typically turn from a pale yellow to a darker brown/black suspension.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the p-bromobenzaldehyde spot indicates the reaction is nearing completion (typically 4-8 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the palladium black catalyst. Wash the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a yellow-brown oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 4:1 and moving to 1:1) to afford diethyl(4-formylphenyl)phosphonate as a pale yellow oil.

Characterization

-

Expected Yield: 75-90%

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): δ 10.05 (s, 1H, -CHO), 7.95 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H), 4.15 (m, 4H, -OCH₂CH₃), 1.35 (t, 6H, -OCH₂CH₃).

-

³¹P NMR (CDCl₃, 162 MHz): δ 18.5 ppm.

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (Pd(0) oxidation). | Ensure a rigorously inert atmosphere. Use freshly opened or purified reagents. |

| Insufficient temperature or reaction time. | Confirm reflux temperature is reached. Extend reaction time and monitor by TLC. | |

| Formation of Byproducts | Side reactions due to moisture. | Use anhydrous solvents and oven-dried glassware. Diethyl phosphite is hygroscopic. |

| Disproportionation of the phosphite. | Maintain strict temperature control. | |

| Difficult Purification | Co-elution of triphenylphosphine oxide. | Optimize chromatography gradient. A small amount of PPh₃ oxide is a common impurity. |

| Streaking on TLC plate. | The product is polar; ensure the silica gel is not acidic. Add 0.5% Et₃N to the eluent if necessary. |

Safety Considerations

-

Reagent Handling: p-Bromobenzaldehyde is an irritant. Diethyl phosphite is corrosive and should be handled with care. Triethylamine is flammable and has a strong odor. Palladium catalysts are toxic and should be handled in a fume hood.

-

Reaction Conditions: The reaction is performed at high temperatures under an inert atmosphere. Standard safety precautions for refluxing flammable solvents should be followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Conclusion

The palladium-catalyzed Hirao reaction provides a reliable, scalable, and high-yielding pathway for the synthesis of diethyl(4-formylphenyl)phosphonate from readily available starting materials. A thorough understanding of the reaction mechanism and careful attention to experimental parameters, particularly maintaining an inert atmosphere, are key to achieving success. This versatile building block is poised for further application in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science industries, where the unique combination of a reactive aldehyde and a phosphonate moiety can be strategically exploited.

References

Sources

- 1. Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites - American Chemical Society [acs.digitellinc.com]

- 2. Diethyl (4-formylphenyl)phosphonate | C11H15O4P | CID 2773714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. Hirao coupling - Wikipedia [en.wikipedia.org]

- 7. Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Diethyl(4-formylphenyl)phosphonate

This guide provides an in-depth analysis of the spectroscopic data for diethyl(4-formylphenyl)phosphonate, a key intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the underlying principles of spectral interpretation, and provides detailed experimental protocols.

Introduction

Diethyl(4-formylphenyl)phosphonate (C₁₁H₁₅O₄P) is an organic compound featuring a diethyl phosphonate group and a formyl (aldehyde) group attached to a benzene ring in a para-substitution pattern.[1][2] This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules through reactions such as the Horner-Wadsworth-Emmons olefination.[2] Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity. This guide provides a detailed exploration of its NMR, IR, and MS spectral features.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of diethyl(4-formylphenyl)phosphonate are:

-

A 1,4-disubstituted (para) aromatic ring.

-

An aldehyde group (-CHO).

-

A diethyl phosphonate group [-P(O)(OCH₂CH₃)₂].

These features will give rise to characteristic signals in the various spectroscopic techniques discussed below.

Figure 1: Molecular structure of diethyl(4-formylphenyl)phosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For diethyl(4-formylphenyl)phosphonate, ¹H, ¹³C, and ³¹P NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~10.0 | s | - | Aldehydic proton (-CHO) |

| 2 | ~7.9-8.0 | dd | ~8.0, ~13.0 | 2H, Aromatic protons ortho to -CHO |

| 3 | ~7.8-7.9 | dd | ~8.0, ~3.5 | 2H, Aromatic protons ortho to -P(O)(OEt)₂ |

| 4 | ~4.1-4.2 | m | ~7.0 | 4H, Methylene protons (-OCH₂CH₃) |

| 5 | ~1.3 | t | ~7.0 | 6H, Methyl protons (-OCH₂CH₃) |

Interpretation:

-

The downfield singlet at approximately 10.0 ppm is highly characteristic of an aldehydic proton.

-

The aromatic region will display two distinct signals due to the para-substitution pattern. The protons ortho to the electron-withdrawing aldehyde group will be shifted further downfield compared to those ortho to the phosphonate group. Both signals will appear as doublets of doublets due to coupling with the neighboring aromatic proton and the phosphorus atom.

-

The methylene protons of the ethoxy groups are diastereotopic and will appear as a multiplet around 4.1-4.2 ppm.

-

The methyl protons of the ethoxy groups will appear as a triplet around 1.3 ppm due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Coupling to ³¹P (J, Hz) | Assignment |

| 1 | ~192 | - | Aldehydic carbon (C=O) |

| 2 | ~138 | ~185 | Aromatic carbon attached to P (C-P) |

| 3 | ~132 | ~10 | Aromatic carbons ortho to P (CH) |

| 4 | ~130 | ~15 | Aromatic carbons meta to P (CH) |

| 5 | ~135 | ~3 | Aromatic carbon para to P (C-CHO) |

| 6 | ~62 | ~5 | Methylene carbons (-OCH₂) |

| 7 | ~16 | ~6 | Methyl carbons (-CH₃) |

Interpretation:

-

The aldehydic carbonyl carbon is expected to resonate at a very downfield chemical shift, around 192 ppm.

-

The aromatic carbons will show characteristic couplings to the phosphorus atom. The carbon directly attached to the phosphorus (ipso-carbon) will exhibit a large one-bond coupling constant (¹JPC) of around 185 Hz.[3]

-

The ortho, meta, and para carbons will show smaller two-, three-, and four-bond couplings, respectively.[3]

-

The carbons of the diethyl phosphonate group will appear in the aliphatic region, with the methylene carbon around 62 ppm and the methyl carbon around 16 ppm, both showing coupling to the phosphorus atom.[3]

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~15-18 | Singlet (proton decoupled) | Diethyl(4-formylphenyl)phosphonate |

Interpretation:

-

The ³¹P NMR spectrum is expected to show a single resonance in the range of 15-18 ppm, which is characteristic for aryl phosphonate esters.[3] The exact chemical shift is influenced by the electronic nature of the substituent on the aromatic ring. The electron-withdrawing formyl group is expected to shift the signal slightly downfield compared to an unsubstituted diethyl phenylphosphonate.

Figure 2: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2820 and ~2720 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Aldehyde |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | P=O stretch | Phosphonate |

| ~1020-1050 | P-O-C stretch | Phosphonate |

| ~960 | O-C-C stretch | Phosphonate |

Interpretation:

-

The presence of the aldehyde group is strongly indicated by the C=O stretching vibration around 1700 cm⁻¹ and the two characteristic C-H stretching bands around 2820 and 2720 cm⁻¹.

-

The strong absorption around 1250 cm⁻¹ is characteristic of the P=O stretching vibration in phosphonates.

-

The P-O-C and O-C-C stretching vibrations of the diethyl phosphonate group will appear in the fingerprint region between 1050 and 960 cm⁻¹.

-

Aromatic C=C stretching vibrations are expected in the 1600-1480 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For diethyl(4-formylphenyl)phosphonate (MW: 242.21 g/mol ), electrospray ionization (ESI) is a suitable technique.[1]

| m/z | Proposed Fragment |

| 243.07 | [M+H]⁺ |

| 215.08 | [M - C₂H₄ + H]⁺ |

| 187.08 | [M - 2(C₂H₄) + H]⁺ |

| 159.01 | [M - P(O)(OEt)₂ + H]⁺ |

| 139.04 | [P(O)(OEt)₂]⁺ |

Interpretation:

-

The protonated molecular ion [M+H]⁺ is expected at m/z 243.07.

-

A characteristic fragmentation pathway for diethyl phosphonates is the sequential loss of ethene (C₂H₄) from the ethoxy groups, leading to fragments at m/z 215.08 and 187.08.

-

Cleavage of the C-P bond can also occur, resulting in fragments corresponding to the aromatic portion and the phosphonate group.

Figure 3: Proposed fragmentation pathway for diethyl(4-formylphenyl)phosphonate.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for diethyl(4-formylphenyl)phosphonate.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

³¹P NMR: Acquire the proton-decoupled spectrum. Use an external standard of 85% H₃PO₄ for referencing the chemical shifts.[3]

IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of diethyl(4-formylphenyl)phosphonate. The data presented and interpreted in this guide serve as a valuable reference for researchers to confirm the synthesis and purity of this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and comparability of results.

References

-

Gao, Y., et al. (2020). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Green Chemistry, 22(19), 6565-6570. Available at: [Link]

-

PubChem. (n.d.). Diethyl phenylphosphonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (4-formylphenyl)phosphonate. Retrieved from [Link]

-

NIST. (n.d.). Diethyl phosphite. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phosphonic acid, phenyl-, diethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Michaelis-Arbuzov Synthesis of Diethyl(4-formylphenyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, facilitates the creation of a stable phosphorus-carbon bond.[1][2][3] First reported by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction is the most widely used method for synthesizing phosphonates, phosphinates, and phosphine oxides.[1][2][4][5][6] The classical transformation involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite, with an alkyl halide to produce a pentavalent phosphorus compound.[1][2][4][5][7]

The synthesis of diethyl(4-formylphenyl)phosphonate, a valuable intermediate in organic synthesis, particularly for the Horner-Wadsworth-Emmons reaction, is an important application of this reaction.[8][9] The presence of the formyl group offers a reactive site for further molecular elaboration, making this compound a key building block in medicinal chemistry and materials science.

Reaction Mechanism: A Stepwise Perspective

The Michaelis-Arbuzov reaction proceeds via a two-step S\textsubscript{N}2 mechanism.[3][4][6] Understanding the causality behind each step is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Nucleophilic Attack and Formation of the Phosphonium Intermediate

The reaction commences with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triethyl phosphite on the electrophilic carbon of the aryl halide (in this case, 4-bromobenzaldehyde or a related benzyl halide).[4][6][8] This initial S\textsubscript{N}2 attack results in the formation of a quasi-phosphonium salt intermediate.[3][4][6] The reactivity of the phosphorus nucleophile is influenced by the electronic nature of its substituents; electron-donating groups enhance reactivity, while electron-withdrawing groups diminish it.[5][10]

Step 2: Dealkylation of the Phosphonium Intermediate

The halide anion, displaced in the first step, subsequently acts as a nucleophile, attacking one of the ethyl groups of the phosphonium intermediate.[4][6][8] This second S\textsubscript{N}2 displacement leads to the formation of the final product, diethyl(4-formylphenyl)phosphonate, and a molecule of ethyl halide as a byproduct.[4][6]

Experimental Protocol: Synthesis of Diethyl(4-formylphenyl)phosphonate

While the classical Michaelis-Arbuzov reaction often requires high temperatures, modern variations have been developed to proceed under milder conditions, sometimes with the use of catalysts.[6][10] Aryl halides are generally less reactive than alkyl halides in the classical Michaelis-Arbuzov reaction.[1][5] However, the reaction can be facilitated with aryl halides bearing electron-withdrawing groups or through the use of transition metal catalysts or Lewis acids.[1][2]

This protocol outlines a common approach for the synthesis of diethyl(4-formylphenyl)phosphonate from 4-bromobenzaldehyde and triethyl phosphite.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Bromobenzaldehyde | 185.02 | 1.85 g | 10 | --- |

| Triethyl phosphite | 166.16 | 2.49 g (2.6 mL) | 15 | Use in excess to drive the reaction. |

| Anhydrous Toluene | --- | 20 mL | --- | Ensure solvent is dry. |

| Nitrogen or Argon gas | --- | --- | --- | For inert atmosphere. |

Procedure:

-

Reaction Setup: A flame-dried 100 mL two-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.[11]

-

Charging Reactants: The flask is charged with 4-bromobenzaldehyde (1.85 g, 10 mmol) and anhydrous toluene (20 mL).[11]

-

Addition of Triethyl Phosphite: Triethyl phosphite (2.6 mL, 15 mmol) is added to the stirred solution at room temperature.[11]

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110-120 °C) under an inert atmosphere for 12-24 hours.[10][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford diethyl(4-formylphenyl)phosphonate as a colorless or pale yellow oil.

Optimization and Troubleshooting

Several factors can influence the yield and purity of the desired product in the Michaelis-Arbuzov reaction.

-

Reactivity of the Halide: The reactivity of the halide is a critical factor, with the general trend being R-I > R-Br > R-Cl.[10] While aryl halides are typically less reactive, the presence of an electron-withdrawing group like the formyl group in 4-bromobenzaldehyde can facilitate the reaction.

-

Reaction Temperature: The classical Michaelis-Arbuzov reaction often necessitates high temperatures, typically between 120-160 °C.[10] Insufficient heat may lead to an incomplete reaction, while excessively high temperatures can cause decomposition or side reactions.[10]

-

Catalysts: The use of Lewis acid catalysts can significantly accelerate the reaction, often allowing for milder conditions and improved yields.[1][7][10] Examples include zinc iodide (ZnI₂), zinc bromide (ZnBr₂), and cerium(III) chloride (CeCl₃·7H₂O).[10][11][13]

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Michaelis-Arbuzov reaction, often leading to shorter reaction times, higher yields, and simplified work-up procedures.[1][7][14][15]

-

Byproduct Formation: A potential side reaction is the Perkow reaction, which leads to the formation of a vinyl phosphate.[10] Higher reaction temperatures generally favor the Michaelis-Arbuzov product over the Perkow product.[10]

Characterization of Diethyl(4-formylphenyl)phosphonate

Thorough characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₁H₁₅O₄P[16] |

| Molecular Weight | 242.21 g/mol [16] |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 72436-45-4[16][17] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and ³¹P NMR, are crucial for structural elucidation.

References

-

Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]

-

Richardson, R. M., & Wiemer, D. F. (n.d.). A ZINC-MEDIATED, ONE-FLASK PREPARATION OF BENZYL AND ALLYL PHOSPHONATES. Organic Syntheses. [Link]

-

Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. PubMed. [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]

-

Grokipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

-

Babu, B. H., Prasad, G. S., Raju, C. N., & Rao, M. V. B. (2017). Synthesis of Phosphonates via Michaelis–Arbuzov Reaction. Current Organic Synthesis, 14(6), 883-903. [Link]

-

ResearchGate. (n.d.). Optimization of the Michaelis-Arbuzov reaction in an ionic liquids a. [Link]

-

Scholars Research Library. (n.d.). CeCl3.7H2O-SiO2: A heterogeneous catalyst for Michaelis-Arbuzov reaction: High yield synthesis of arylmethyl/heteroaryl phosphon. [Link]

-

ResearchGate. (n.d.). Scheme 1. Optimization of the Michaelis-Arbuzov reaction. [Link]

-

MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]

-

ResearchGate. (n.d.). Microwave irradiation in organophosphorus chemistry 1: The Michaelis-Arbuzov reaction. [Link]

-

ResearchGate. (n.d.). Efficient and 'green' microwave-assisted synthesis of haloalkylphosphonates via the Michaelis–Arbuzov reaction. [Link]

-

UNH Scholars Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. [Link]

-

Wikipedia. (n.d.). Triethyl phosphite. [Link]

-

ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. [Link]

- Google Patents. (n.d.). CN103242133A - Synthesis method of 4-[2-(trans-4-alkylcyclohexyl)ethyl] bromobenzene.

-

Semantic Scholar. (2015). Unusual Reactivity of Aryl Aldehydes with Triethyl Phosphite and Zinc Bromide: A Facile Preparation of Epoxides, Benzisoxazoles, and α‐Hydroxy Phosphonate Esters. [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

-

PubChem. (n.d.). Diethyl (4-formylphenyl)phosphonate. [Link]

Sources

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 17. 72436-45-4|Diethyl (4-formylphenyl)phosphonate|BLD Pharm [bldpharm.com]

Diethyl(4-formylphenyl)phosphonate: A Comprehensive Technical Guide to Structure, Synthesis, and Application

An In-depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a detailed technical overview of diethyl(4-formylphenyl)phosphonate, a key bifunctional reagent in modern organic synthesis. We delve into its chemical structure, IUPAC nomenclature, and physicochemical properties, offering a foundation for its use in complex molecular construction. The core of this document focuses on a validated protocol for its synthesis via the Michaelis-Arbuzov reaction and its principal application in the Horner-Wadsworth-Emmons (HWE) olefination for the stereoselective synthesis of E-alkenes. Each section integrates theoretical principles with practical, field-proven insights, supported by spectroscopic data analysis, detailed experimental procedures, and safety guidelines. This whitepaper is intended to serve as an essential resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Introduction

Diethyl(4-formylphenyl)phosphonate (CAS No. 72436-45-4) is a versatile organic compound that has garnered significant interest as a synthetic intermediate in pharmaceutical and materials science.[1] Its structure is unique in that it combines a reactive aldehyde functionality with a phosphonate ester group. This dual-functionality makes it an invaluable building block, particularly for the synthesis of complex stilbene derivatives and other conjugated systems. The phosphonate moiety serves as a precursor to a stabilized carbanion for olefination reactions, while the aldehyde group provides a handle for further molecular elaboration or direct incorporation into a target structure. Its most prominent role is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a critical tool for carbon-carbon bond formation that offers significant advantages over the classical Wittig reaction, including enhanced nucleophilicity of the carbanion and the straightforward aqueous removal of the phosphate byproduct.[2]

Chemical Structure and Nomenclature

A precise understanding of a reagent's structure is fundamental to predicting its reactivity and behavior in a chemical system.

IUPAC Name and Chemical Identifiers

-

IUPAC Name : 4-(diethoxyphosphoryl)benzaldehyde[3]

-

CAS Number : 72436-45-4

-

Molecular Formula : C₁₁H₁₅O₄P[3]

-

Synonyms : Diethyl (4-formylphenyl)phosphonate, 4-formylphenylphosphonic acid diethyl ester[3][4]

Molecular Structure Analysis

The molecule consists of a central benzene ring substituted at the 1- and 4-positions. The para-substitution minimizes steric hindrance around the two functional groups. The formyl group (-CHO) is a powerful electron-withdrawing group, which influences the electronic properties of the aromatic ring. The diethyl phosphonate group [-P(O)(OCH₂CH₃)₂] is the key to its utility in olefination chemistry. The phosphorus-carbon bond is robust, and the protons on the carbon adjacent to a stabilizing group (if one were present) would be readily abstracted to form the HWE reagent. However, in this specific molecule, the reaction site for the HWE is the aldehyde, making the phosphonate group the handle for a different class of reactions or for attachment to a solid support. For its primary use in HWE reactions, a related compound, diethyl benzylphosphonate, is typically deprotonated at the benzylic position. Diethyl(4-formylphenyl)phosphonate itself serves as the aldehyde component in an HWE reaction.

Caption: General workflow for the synthesis of Diethyl(4-formylphenyl)phosphonate.

Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), triethyl phosphite (1.5 eq), and a catalytic amount of anhydrous Nickel(II) chloride (5 mol%).

-

Reaction: The reaction mixture is heated to 150-160 °C under a nitrogen atmosphere. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting aryl bromide. The reaction typically proceeds to completion within 12-24 hours.

-

Workup: After cooling to room temperature, the excess triethyl phosphite is removed under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. The fractions containing the desired product are identified by TLC, combined, and concentrated to afford diethyl(4-formylphenyl)phosphonate as a clear oil.

Spectroscopic Characterization and Analysis

Structural confirmation is achieved through a combination of spectroscopic methods. The following data are representative of the expected spectral features.

| Technique | Key Feature | Expected Chemical Shift / Frequency | Interpretation |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.9-10.1 ppm (s) | Singlet, highly deshielded due to the carbonyl group. |

| Aromatic Protons | δ 7.8-8.0 ppm (m) | Complex multiplet for the four aromatic protons. | |

| Methylene Protons (-OCH₂CH₃) | δ 4.0-4.2 ppm (quintet) | Methylene protons coupled to both ³¹P and the methyl protons. | |

| Methyl Protons (-OCH₂CH₃) | δ 1.2-1.4 ppm (t) | Triplet due to coupling with the adjacent methylene protons. | |

| ³¹P NMR | Phosphorus Nucleus | δ +15 to +20 ppm | Characteristic shift for an aryl phosphonate ester. [5] |

| IR Spec. | Aldehyde C=O Stretch | ~1700 cm⁻¹ | Strong, sharp absorption characteristic of an aromatic aldehyde. [6] |

| P=O Stretch | ~1250 cm⁻¹ | Strong absorption, typical for a phosphonate group. [7] | |

| P-O-C Stretch | ~1020-1050 cm⁻¹ | Strong, broad absorption. [6] | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 242 | Corresponds to the molecular weight of the compound. |

Reactivity and Synthetic Applications

The primary utility of diethyl(4-formylphenyl)phosphonate is as an electrophile in the Horner-Wadsworth-Emmons (HWE) reaction, where it reacts with a phosphonate-stabilized carbanion to form stilbene-like structures.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone of alkene synthesis, prized for its reliability and high stereoselectivity, typically favoring the formation of the (E)-isomer. [2][8]The reaction involves the deprotonation of a phosphonate ester (e.g., diethyl benzylphosphonate) to form a nucleophilic carbanion, which then attacks an aldehyde or ketone, such as diethyl(4-formylphenyl)phosphonate.

-

Deprotonation: A suitable base (e.g., NaH, KHMDS) abstracts an acidic α-proton from a phosphonate reagent to generate a highly nucleophilic phosphonate carbanion. [2][8]2. Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of diethyl(4-formylphenyl)phosphonate. This step is typically the rate-limiting step. [2]3. Oxaphosphetane Formation & Elimination: The resulting intermediate rearranges and collapses through a four-membered cyclic intermediate (an oxaphosphetane), which then eliminates a water-soluble dialkyl phosphate salt to yield the alkene. [8]The thermodynamic preference for a transition state that minimizes steric interactions between the largest substituents leads to the predominant formation of the (E)-alkene. [9]

Caption: The Horner-Wadsworth-Emmons reaction workflow.

Experimental Protocol: HWE Olefination

This protocol describes a general procedure for reacting a phosphonate carbanion with diethyl(4-formylphenyl)phosphonate.

-

Carbanion Formation: In a flame-dried flask under nitrogen, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF. To this suspension, add a solution of the chosen phosphonate ester (e.g., diethyl benzylphosphonate, 1.0 eq) in THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Aldehyde Addition: Cool the resulting carbanion solution back to 0 °C. Add a solution of diethyl(4-formylphenyl)phosphonate (1.05 eq) in THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure (E)-alkene.

Handling, Storage, and Safety

Diethyl(4-formylphenyl)phosphonate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [10]It is classified as an irritant and may be harmful if swallowed. [11]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. [12]* Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere such as nitrogen or argon to prevent degradation. [13]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Diethyl(4-formylphenyl)phosphonate is a highly valuable and versatile reagent for organic synthesis. Its bifunctional nature allows for its strategic use in the construction of complex molecules, most notably as an aldehyde component in the stereoselective Horner-Wadsworth-Emmons reaction. The synthetic route to this compound is robust and scalable, and its reactivity is well-understood. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and application, offering a solid foundation for its effective use in research and development settings.

References

-

PubChem. Diethyl (4-formylphenyl)phosphonate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

IJARIIE. INVESTIGATE THE SPECTROSCOPY, THERMODYNAMICS PROPERTIES AND FUKUI FUNCTIONAL ANALYSIS OF PHOSPHONATE DERIVATIVE. [Link]

-

Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Conier. Diethyl Phosphonate: Properties, Applications & Manufacturing Insights. [Link]

-

ResearchGate. IR spectra of the phosphonate ligands. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 72436-45-4 CAS MSDS (DIETHYL(4-FORMYLPHENYL)PHOSPHONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. ijariie.com [ijariie.com]

- 7. researchgate.net [researchgate.net]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 72436-45-4|Diethyl (4-formylphenyl)phosphonate|BLD Pharm [bldpharm.com]

Navigating the Chemical Landscape of Diethyl(4-formylphenyl)phosphonate: An In-depth Technical Guide to its Solubility and Stability

For Immediate Release

In the intricate world of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility and stability of diethyl(4-formylphenyl)phosphonate, a versatile building block in organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to provide a comprehensive resource for navigating the challenges and opportunities presented by this compound.

Introduction: The Significance of Diethyl(4-formylphenyl)phosphonate

Diethyl(4-formylphenyl)phosphonate (CAS No: 72436-45-4) is a bifunctional organic molecule that incorporates both a reactive aldehyde group and a diethyl phosphonate moiety. This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including phosphonate-containing analogues of biologically active compounds and ligands for catalysis. The aldehyde functionality serves as a handle for various chemical transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases. Simultaneously, the phosphonate group can be hydrolyzed to the corresponding phosphonic acid, a key functional group in many pharmaceuticals due to its ability to mimic phosphates and interact with biological targets. Given its utility, a thorough understanding of its solubility and stability is critical for its effective handling, storage, and application in multi-step synthetic routes.

Solubility Profile: A Guide to Solvent Selection and Formulation

The solubility of an API or intermediate is a critical parameter that influences reaction kinetics, purification strategies, and the design of formulation processes. The "like dissolves like" principle provides a foundational understanding, suggesting that the polarity of the solvent and the solute are key determinants of solubility. Diethyl(4-formylphenyl)phosphonate, with its aromatic ring, aldehyde, and diethyl phosphonate groups, exhibits a moderate polarity.

While specific quantitative solubility data for diethyl(4-formylphenyl)phosphonate is not extensively published, we can infer its likely behavior based on the solubility of its constituent functional groups: benzaldehyde and diethyl phenylphosphonate. Benzaldehyde is miscible with many organic solvents such as ethanol, ether, and chloroform, but has limited solubility in water. Similarly, phosphonate esters are generally soluble in organic solvents but poorly soluble in water.

Table 1: Estimated Solubility of Diethyl(4-formylphenyl)phosphonate in Common Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale and Experimental Insight |

| Water | 10.2 | Low | The hydrophobic aromatic ring and the ester groups of the phosphonate limit aqueous solubility. Hydrogen bonding with the formyl oxygen is insufficient to overcome the non-polar character. |

| Methanol | 5.1 | High | The polarity of methanol is well-suited to interact with both the polar formyl and phosphonate groups, while also solvating the aromatic ring. |

| Ethanol | 4.3 | High | Similar to methanol, ethanol is an excellent solvent for this compound, offering a good balance of polarity. |

| Isopropanol | 3.9 | Moderate to High | Slightly less polar than ethanol, it should still effectively dissolve the compound. |

| Acetonitrile | 5.8 | High | A polar aprotic solvent that can effectively solvate the polar functional groups. |

| Tetrahydrofuran (THF) | 4.0 | High | A good solvent for a wide range of organic compounds, its moderate polarity should readily dissolve diethyl(4-formylphenyl)phosphonate. |

| Dichloromethane (DCM) | 3.1 | High | A common solvent for organic reactions, its ability to dissolve a wide range of compounds makes it a suitable choice. |

| Toluene | 2.4 | Moderate | The non-polar nature of toluene will interact favorably with the aromatic ring, but less so with the polar functional groups, leading to moderate solubility. |

| Hexane | 0.1 | Low | As a non-polar solvent, hexane is unlikely to be a good solvent for this moderately polar compound. |

Experimental Protocol for Solubility Determination (Saturation Shake-Flask Method)

This protocol outlines a reliable method for quantitatively determining the solubility of diethyl(4-formylphenyl)phosphonate in various solvents.

Objective: To determine the equilibrium solubility of diethyl(4-formylphenyl)phosphonate in a selected solvent at a specific temperature.

Materials:

-

Diethyl(4-formylphenyl)phosphonate

-

Selected solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of diethyl(4-formylphenyl)phosphonate to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of diethyl(4-formylphenyl)phosphonate of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions by HPLC. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).

-

Generate a calibration curve from the standard solutions and use it to determine the concentration of diethyl(4-formylphenyl)phosphonate in the saturated sample solutions.

-

-

Calculation:

-

The solubility is expressed as the concentration determined by HPLC (e.g., in mg/mL or mol/L).

-

Caption: Workflow for Solubility Determination.

Stability Profile: Understanding and Mitigating Degradation

The stability of diethyl(4-formylphenyl)phosphonate is a critical consideration for its long-term storage and use in chemical reactions. The presence of both an aromatic aldehyde and a phosphonate ester introduces potential degradation pathways that must be understood and controlled.

Potential Degradation Pathways

-

Oxidation of the Aldehyde: Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (autoxidation). This process can be accelerated by light and trace metal impurities. The formation of 4-(diethoxyphosphoryl)benzoic acid as an impurity can affect the purity of the starting material and subsequent reaction outcomes.

-

Hydrolysis of the Phosphonate Ester: Phosphonate esters can undergo hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid and ethanol. The rate of hydrolysis is dependent on pH and temperature. While generally more stable to hydrolysis than phosphate esters, prolonged exposure to aqueous acidic or basic conditions should be avoided if the ester form is desired.

-

Photodegradation: Aromatic aldehydes can be sensitive to light, potentially leading to a variety of photochemical reactions, including photo-oxidation and radical-mediated processes. Exposure to UV light should be minimized to prevent the formation of unwanted byproducts.

-

Thermal Degradation: At elevated temperatures, organophosphonates can undergo thermal degradation. The initial step often involves the elimination of a phosphorus acid. For diethyl esters, this could involve the elimination of ethene and the formation of a phosphonic acid.

Caption: Potential Degradation Pathways.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of diethyl(4-formylphenyl)phosphonate:

-

Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended by suppliers.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

Light: Protect from light by storing in an amber-colored or opaque container.

-

Moisture: Keep the container tightly sealed to prevent moisture ingress, which could lead to hydrolysis.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of diethyl(4-formylphenyl)phosphonate under various stress conditions.

Materials:

-

Diethyl(4-formylphenyl)phosphonate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare solutions of diethyl(4-formylphenyl)phosphonate in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to a sample solution to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a set time.

-

Base Hydrolysis: Add NaOH to a sample solution to achieve a final concentration of 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature for a set time.

-

Oxidation: Add H₂O₂ (e.g., 3%) to a sample solution and keep at room temperature for a set time.

-

Thermal Stress: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method. A gradient method is often required to separate the parent compound from its degradation products.

-

Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.

-

If available, use an LC-MS system to identify the mass of the degradation products, which aids in their structural elucidation.

-

-

Data Evaluation:

-

Calculate the percentage degradation of diethyl(4-formylphenyl)phosphonate under each stress condition.

-

Identify and, if possible, quantify the major degradation products.

-

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagent/Condition | Typical Conditions | Expected Primary Degradation Product |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | (4-formylphenyl)phosphonic acid |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | (4-formylphenyl)phosphonic acid |

| Oxidation | 3% H₂O₂ | Room Temperature | 4-(diethoxyphosphoryl)benzoic acid |

| Thermal | Heat | 80 °C | Various thermal decomposition products |

| Photolytic | Light (ICH guidelines) | Photostability chamber | Various photoproducts |

Conclusion: A Framework for Success

Diethyl(4-formylphenyl)phosphonate is a valuable synthetic intermediate, and a comprehensive understanding of its solubility and stability is crucial for its successful application. This guide provides a framework for researchers to make informed decisions regarding solvent selection, storage conditions, and reaction parameters. While the provided data is based on the known chemistry of related structures, the detailed experimental protocols empower scientists to generate precise, in-house data for their specific needs. By adopting a proactive approach to characterizing and controlling the physicochemical properties of this versatile molecule, researchers can enhance the efficiency, reproducibility, and success of their synthetic endeavors.

References

-

Thermal Degradation of Organophosphorus Flame Retardants - MDPI. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

-

Solubility test for Organic Compounds - Online Chemistry. Available at: [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. Available at: [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants - PMC - PubMed Central. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]

-

Aromatic Aldehyde Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]

-

Phosphonate - Wikipedia. Available at: [Link]

-

Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. Available at: [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. Available at: [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants - ResearchGate. Available at: [Link]

-

Solubility - Chemistry Online @ UTSC. Available at: [Link]

-

Reactions of phosphonic acid esters with nucleophiles. I. Hydrolysis - ACS Publications. Available at: [Link]

-

Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Available at: [Link]

-

Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? - Quora. Available at: [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available at: [Link]

-

Benzaldehyde - Solubility of Things. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available at: [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchGate. Available at: [Link]

-

Stability Testing of Pharmaceutical Products. Available at: [Link]

-

Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes - MDPI. Available at: [Link]

-

Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF - ResearchGate. Available at: [Link]

-

Benzaldehyde - Sciencemadness Wiki. Available at: [Link]

-

Benzaldehyde | C6H5CHO | CID 240 - PubChem - NIH. Available at: [Link]

-

(PDF) Chapter 7 Thermal Degradation of Organophosphorus Flame Retardants: Impact of Oxygenation-Level at Phosphorus on Mode of Degradation Thermal Degradation of Organophosphorus Flame Retardants: Impact of Oxygenation-Level at Phosphorus on Mode of Degradation - ResearchGate. Available at: [Link]

-

Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Available at: [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

-

Why is benzaldehyde less soluble than acetone in water? - Quora. Available at: [Link]

-

AROMATIC ALDEHYDES AND KETONS - eGyanKosh. Available at: [Link]

-

Photolysis of benzaldehyde in solution: the products - RSC Publishing. Available at: [Link]

-

2-Nitrobenzaldehyde: A Convenient UV-A and UV-B Chemical Actinometer for Drug Photostability Testing - PubMed. Available at: [Link]

-

Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites | Journal of the American Chemical Society. Available at: [Link]

-

Diethyl (4-formylphenyl)phosphonate | C11H15O4P | CID 2773714 - PubChem. Available at: [Link]

-

Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish - Semantic Scholar. Available at: [Link]

-

Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides - PubMed. Available at: [Link]

A Researcher's Guide to Diethyl(4-formylphenyl)phosphonate: Sourcing, Quality Verification, and Application

Introduction: A Versatile Bifunctional Reagent

Diethyl(4-formylphenyl)phosphonate (CAS No. 72436-45-4) is a valuable bifunctional reagent in modern organic synthesis.[1][2] Its structure uniquely combines a reactive aldehyde group with a phosphonate ester. This duality makes it an essential building block, particularly for the construction of complex molecules such as stilbenes and other vinyl derivatives through the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] For researchers in drug discovery and materials science, securing a high-quality source of this reagent is the first critical step towards reproducible and reliable results. This guide provides an in-depth look at commercial suppliers, robust methods for quality verification, and a field-proven protocol for its most common application.

Physicochemical Properties and Specifications

Before purchase, it is essential to understand the key properties of Diethyl(4-formylphenyl)phosphonate.

| Property | Value | Source |

| CAS Number | 72436-45-4 | [2] |

| Molecular Formula | C₁₁H₁₅O₄P | [1][2] |

| Molecular Weight | 242.21 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid/oil | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere (Nitrogen) | |

| Boiling Point | ~342.7 °C at 760 mmHg (Predicted) | |

| Density | ~1.2 g/cm³ (Predicted) |

Commercial Suppliers: A Comparative Overview

Several reputable chemical suppliers offer Diethyl(4-formylphenyl)phosphonate. The choice of supplier often depends on a balance of purity, availability, cost, and the level of technical documentation provided.

| Supplier | Typical Stated Purity | Availability of Technical Documents | Noteworthy Points |

| Sigma-Aldrich (Merck) | ≥97% | SDS, Certificate of Analysis (CoA), Certificate of Origin (CoO) often available online. | Global distributor with extensive technical support. |